7-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS No.:
VCID: VC18208997
Molecular Formula: C10H13ClFNO
Molecular Weight: 217.67 g/mol
* For research use only. Not for human or veterinary use.

Description |
7-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic organic compound with a molecular formula of C10H13ClFNO. It belongs to the tetrahydroisoquinoline class, which is known for its diverse pharmacological activities. This compound is particularly interesting due to its structural modifications, including a fluorine atom at the 7-position and a methoxy group at the 5-position, which can significantly influence its biological properties. Synthesis and CharacterizationThe synthesis of 7-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multi-step organic synthesis methods. These methods often include the formation of the tetrahydroisoquinoline ring followed by selective fluorination and methoxylation reactions. Characterization of the compound is usually performed using spectroscopic techniques such as NMR and mass spectrometry to confirm its structure. Biological ActivityWhile specific biological activity data for 7-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is limited, compounds within the tetrahydroisoquinoline class have been explored for various pharmacological properties, including potential neuroprotective and antimicrobial activities. The presence of fluorine and methoxy groups can modulate these activities by influencing the compound's interaction with biological targets. Safety and Handling |
---|---|
Product Name | 7-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride |
Molecular Formula | C10H13ClFNO |
Molecular Weight | 217.67 g/mol |
IUPAC Name | 7-fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Standard InChI | InChI=1S/C10H12FNO.ClH/c1-13-10-5-8(11)4-7-6-12-3-2-9(7)10;/h4-5,12H,2-3,6H2,1H3;1H |
Standard InChIKey | BGNYWRPAPZVEOY-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=CC2=C1CCNC2)F.Cl |
PubChem Compound | 156819163 |
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume